(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one” is a synthetic organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organic molecules typically involves multiple steps, including the formation of the imidazolidinone ring, introduction of the sulfanylidene group, and the attachment of the phenyl and cyclohexyl groups. Common synthetic methods may include:
Cyclization reactions: to form the imidazolidinone core.
Substitution reactions: to introduce the chloro and methoxy groups on the phenyl ring.
Condensation reactions: to attach the phenylmethylidene group to the imidazolidinone core.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potential oxidation of the sulfanylidene group.
Reduction: Reduction of the imidazolidinone ring or the phenylmethylidene group.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the imidazolidinone ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins, modulating their function and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one: can be compared with other imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which may impart unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H23ClN2O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H23ClN2O3S/c1-21-15(9-12-10-16(24-2)17(25-3)11-14(12)20)18(23)22(19(21)26)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3/b15-9- |
InChI Key |
HYNWCWJDBCQIFQ-DHDCSXOGSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2Cl)OC)OC)/C(=O)N(C1=S)C3CCCCC3 |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2Cl)OC)OC)C(=O)N(C1=S)C3CCCCC3 |
Origin of Product |
United States |
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